Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)-
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Overview
Description
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
96159-84-1 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
XEUKWTMDLFTRPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NCCS2 |
Origin of Product |
United States |
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